molecular formula C18H10O3 B158551 9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride CAS No. 1625-83-8

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride

Cat. No.: B158551
CAS No.: 1625-83-8
M. Wt: 274.3 g/mol
InChI Key: QJHKAOSKFASRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C18H10O3 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1625-83-8

Molecular Formula

C18H10O3

Molecular Weight

274.3 g/mol

IUPAC Name

17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione

InChI

InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H

InChI Key

QJHKAOSKFASRQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O

1625-83-8

Synonyms

9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in FIG. 2A, diacid 2 (8.76 g, 29.2 mmol) was suspended in dry dichloromethane (ca. 300 mL) in a dry, septum-capped round-bottom flask, to which was added a few drops of dry dimethylformamide. The mixture was cooled to 0° C. in an ice-water bath and the flask was connected to a oil-bubbler with flexible plastic tubing. Oxalyl chloride (3.9 g, 30.7 mmol) was added dropwise with a syringe as the suspension was stirred. Within few minutes, gas was released through the oil bubbler as the reaction began. The reaction mixture was adequately cooled prior to the addition of oxalyl chloride to avoid a violent release of gas. The reaction mixture was allowed to warm to room temperature as it was stirred overnight (ca. 16 h), during which the reaction mixture became homogeneous. The solvent was evaporated under vacuum and the resulting crude product was recrystallized from toluene to give the title compound as pale beige crystals (7.41 g, 90%). 1H NMR (500 MHz, CDCl3): 7.45 (4H, dd, J=5.2 and 3.2 Hz), 7.09 (4H, dd, J=5.0 and 3.5 Hz), 5.55 (2H, s).
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.